Funapide

Vue d'ensemble

Description

Funapide, also known as TV-45070 and XEN402, is a novel analgesic agent under development for the treatment of a variety of chronic pain conditions, including osteoarthritis, neuropathic pain, postherpetic neuralgia, and erythromelalgia, as well as dental pain .

Synthesis Analysis

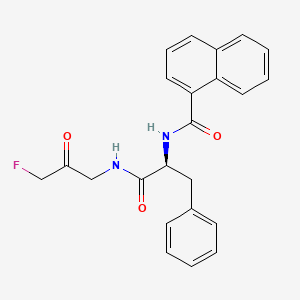

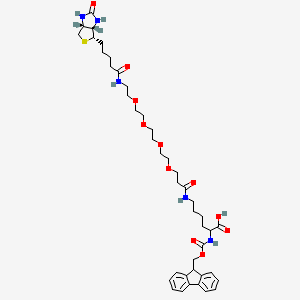

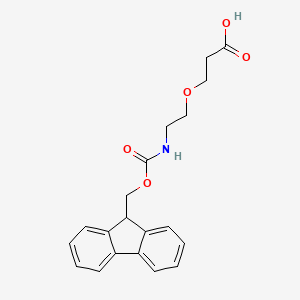

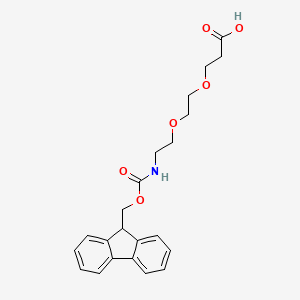

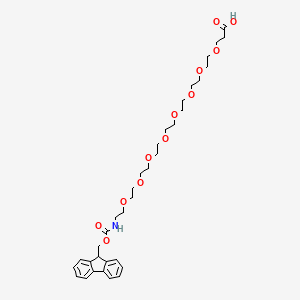

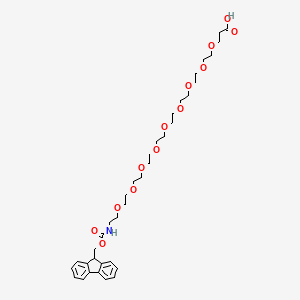

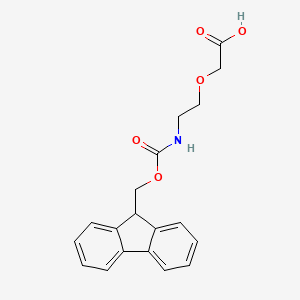

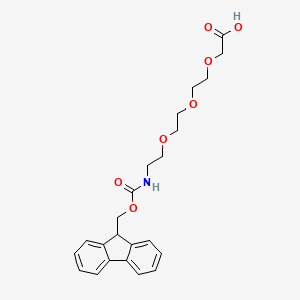

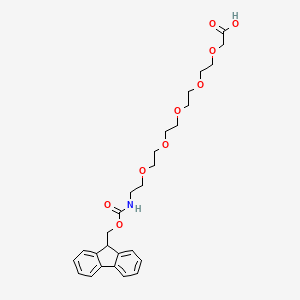

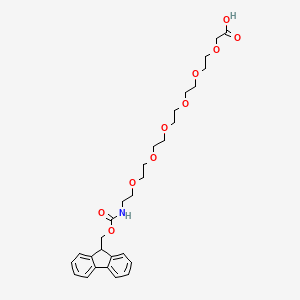

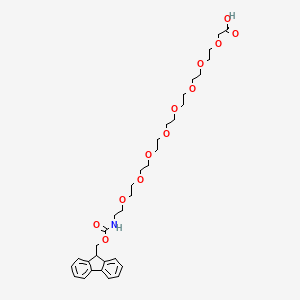

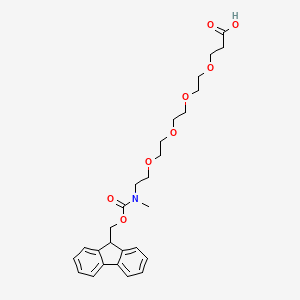

The synthesis of this compound involves an asymmetric aldol reaction, catalyzed by a common bifunctional thiourea structure . A study showed that swapping the thiourea unit of the catalyst for a tailored squaramide group provides an equally active, but more selective, catalyst for this aldol reaction .Molecular Structure Analysis

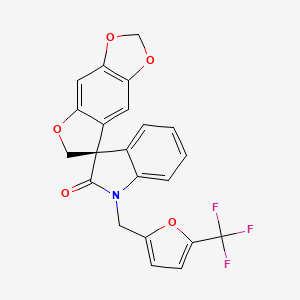

This compound is a 3,3’-spirocyclic oxindole . Its molecular formula is C22H14F3NO5 . The exact mass is 429.08 and the molecular weight is 429.350 .Chemical Reactions Analysis

This compound acts as a small-molecule Nav1.7 and Nav1.8 voltage-gated sodium channel blocker . This action is crucial for its analgesic effects.Physical And Chemical Properties Analysis

This compound has a molecular formula of C22H14F3NO5 and a molecular weight of 429.35 . More detailed physical and chemical properties may be found in the Material Safety Data Sheet .Applications De Recherche Scientifique

Gene and Protein Analysis Tools : FunSpec, a web-based tool, aids in the statistical evaluation of groups of genes and proteins, which can be applicable in various fields including drug research and molecular biology. This tool might be useful in exploring the genetic aspects of Funapide's action or target profiles (Robinson et al., 2002).

Education and Learning Approaches : A study on the application of fun learning based on a scientific approach in student character formation suggests the importance of engaging and interactive methods in education. This concept could be relevant for educational programs on drug mechanisms or pharmacology, potentially including this compound (Sari, Usmaidar, & Suci, 2022).

Ethical Considerations in Research : The integration of ethics and science, as discussed in the context of the International HapMap Project, is crucial in any pharmaceutical research, including that involving this compound. This paper highlights the importance of considering social and ethical aspects in genomic research (Foster, 2004).

Population Genetics and Pharmacological Research : The POPRES project, a resource for population, disease, and pharmacological genetics research, could be pertinent in understanding how this compound might interact with genetic variations in different populations (Nelson et al., 2008).

Teaching Materials in Science : The development of fun science teaching materials to promote scientific literacy, as explored in a study, might be relevant in the context of educating about drugs like this compound (Pursitasari, Suhardi, & Putikah, 2019).

Drug Interactions in General Practice : Understanding potential drug interactions, as researched in general practices, is vital in the application of any drug, including this compound (Bjerrum, López-Valcárcel, & Petersen, 2008).

Functional Classification of Proteins : The FunCat scheme for the systematic classification of proteins could be useful in categorizing the proteins interacting with this compound (Ruepp et al., 2004).

Translational Epidemiology in Drug Research : The role of epidemiology in translating scientific discoveries, including drug development, is essential. This approach can be applied to understand the population-level effects of this compound (Khoury, Gwinn, & Ioannidis, 2010).

Mécanisme D'action

Orientations Futures

Funapide is currently being evaluated in humans in both oral and topical formulations . As of 2021, it has reached phase IIb clinical trials . A new formulation, FX301, which combines this compound with a novel thermosensitive hydrogel for the treatment of postoperative pain, is also under development .

Propriétés

IUPAC Name |

(7R)-1'-[[5-(trifluoromethyl)furan-2-yl]methyl]spiro[6H-furo[2,3-f][1,3]benzodioxole-7,3'-indole]-2'-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H14F3NO5/c23-22(24,25)19-6-5-12(31-19)9-26-15-4-2-1-3-13(15)21(20(26)27)10-28-16-8-18-17(7-14(16)21)29-11-30-18/h1-8H,9-11H2/t21-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEBUOXBYNAHKFV-OAQYLSRUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2(C3=CC=CC=C3N(C2=O)CC4=CC=C(O4)C(F)(F)F)C5=CC6=C(C=C5O1)OCO6 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@]2(C3=CC=CC=C3N(C2=O)CC4=CC=C(O4)C(F)(F)F)C5=CC6=C(C=C5O1)OCO6 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H14F3NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201031866 | |

| Record name | Funapide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201031866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

429.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1259933-16-8 | |

| Record name | Funapide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201031866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.